molecular formula C26H24N6O2S2 B1681106 5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)- CAS No. 1093403-33-8

5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-

Cat. No.: B1681106
CAS No.: 1093403-33-8
M. Wt: 516.6 g/mol
InChI Key: LAMQVIQMVKWXOC-UHFFFAOYSA-N
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Description

SRT-2104 is a small-molecule activator of the sirtuin subtype SIRT1. It was initially studied by Sirtris Pharmaceuticals for its potential therapeutic effects in various diseases, including Type II diabetes and psoriasis. SRT-2104 is known for its ability to activate SIRT1, a protein that plays a crucial role in cellular regulation, including aging, inflammation, and metabolism .

Mechanism of Action

Target of Action

SRT2104, also known as GSK2245840, is a potent and specific small molecule activator of Silent Information Regulator 1 (SIRT1) . SIRT1 is a NAD±dependent class III deacetylase that plays crucial roles in the pathogenesis of numerous diseases . It regulates over 70 substrates, including key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 .

Mode of Action

SRT2104 interacts with SIRT1 and enhances its activity. As a sensor of cellular energy metabolism changes, SIRT1 detects fluctuations in Nicotinamide Adenine Dinucleotide (NAD+) levels and translates these into epigenetic signals by altering the acetylation levels of its numerous substrates . This dynamic process allows SIRT1 to exert a variety of functions, depending on its interactions with different substrates .

Biochemical Pathways

SRT2104, through its activation of SIRT1, is intricately involved in regulating a multitude of cellular functions and physiological processes. These include critical areas like cell cycle control, energy expenditure, response to oxidative stress, cell apoptosis, and aging . Furthermore, research has shown that calorie restriction (CR) leads to an increase in SIRT1 expression, which in turn has been linked to the extension of lifespan in mammals .

Pharmacokinetics

SRT2104 is well-tolerated in humans, with no serious adverse reactions observed . The drug displays a dose-dependent, but sub-proportional increase in exposure following single dose and repeated dose administration . The mean bioavailability is approximately 14%, and the mean clearance is around 400 ml/min . The drug reaches peak concentrations within 2–4 hours and exhibits a half-life of approximately 15–20 hours .

Result of Action

The activation of SIRT1 by SRT2104 has considerable therapeutic potential, particularly in modulating metabolic and longevity-related pathways . It has been found to improve blood lipid profiles in elderly participants, leading to reductions in serum cholesterol, low-density lipoprotein (LDL), and triglyceride levels . In people with type 2 diabetes mellitus, SRT2104 had inconsistent, predominantly neutral effects on endothelial and fibrinolytic function, and no discernible effect on lipids or platelet function . Weight loss was induced along with deterioration in glycaemic control, suggestive of potentially important metabolic effects .

Action Environment

Moreover, SRT2104 exhibits off-target effects on non-sirtuin proteins, including AMPK, receptors, enzymes, transporters, and ion channels . These factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

SRT2104 interacts with numerous enzymes, proteins, and other biomolecules. As a sensor of cellular energy metabolism changes, SIRT1 detects fluctuations in Nicotinamide Adenine Dinucleotide (NAD+) levels and translates these into epigenetic signals by altering the acetylation levels of its numerous substrates . SIRT1 regulates over 70 substrates, including key proteins such as tumor protein p53 (p53), peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), Forkhead Box O (FOXO), nuclear receptor corepressor (NCoR), and E1A binding protein p300 (p300) .

Cellular Effects

SRT2104 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . SRT2104, as a potent SIRT1 activator, holds considerable therapeutic potential, particularly in modulating metabolic and longevity-related pathways .

Molecular Mechanism

SRT2104 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a SIRT1 activator, SRT2104 strengthens the stability of the SIRT1 protein, allowing it to exert a variety of functions depending on its interactions with different substrates .

Temporal Effects in Laboratory Settings

The effects of SRT2104 change over time in laboratory settings. The drug reaches peak concentrations within 2–4 hours and exhibits a half-life of approximately 15–20 hours . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of SRT2104 vary with different dosages in animal models .

Metabolic Pathways

SRT2104 is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . SRT2104, as a potent SIRT1 activator, holds considerable therapeutic potential, particularly in modulating metabolic and longevity-related pathways .

Transport and Distribution

It is believed to interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of SRT2104 and any effects on its activity or function are currently being researched. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SRT-2104 involves multiple steps, starting with the preparation of the core structure, which includes a thiazole ring. The synthetic route typically involves the following steps:

  • Formation of the thiazole ring through a cyclization reaction.
  • Introduction of the pyridine and phenyl groups via coupling reactions.
  • Final modifications to introduce the morpholine moiety.

Industrial Production Methods: Industrial production of SRT-2104 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: SRT-2104 undergoes various chemical reactions, including:

    Oxidation: SRT-2104 can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups on the thiazole ring.

    Substitution: Substitution reactions can be used to introduce different substituents on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are commonly employed.

Major Products: The major products formed from these reactions include various derivatives of SRT-2104 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Comparison with Similar Compounds

  • SRT-1460
  • SRT-1720
  • SRT-2183
  • SRT-3025

Comparison: SRT-2104 is unique in its high selectivity and ability to penetrate the blood-brain barrier. Compared to other similar compounds, SRT-2104 has shown promising results in preclinical and clinical studies, particularly in its ability to modulate gene expression and improve metabolic parameters. Its brain permeability also makes it a valuable compound for studying neurodegenerative diseases .

Properties

IUPAC Name

4-methyl-N-[2-[3-(morpholin-4-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]-2-pyridin-3-yl-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O2S2/c1-17-23(36-25(28-17)18-5-4-8-27-13-18)24(33)29-21-7-3-2-6-20(21)22-15-32-19(16-35-26(32)30-22)14-31-9-11-34-12-10-31/h2-8,13,15-16H,9-12,14H2,1H3,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMQVIQMVKWXOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C(=CSC5=N4)CN6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648729
Record name 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

516.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093403-33-8
Record name SRT-2104
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093403338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SRT-2104
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12186
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Methyl-N-(2-{3-[(morpholin-4-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SRT-2104
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4521NR0J09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-
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5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-
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5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-
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5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-
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5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-
Reactant of Route 6
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5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-

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